((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol

Asymmetric synthesis Chiral intermediates Stereoselective synthesis

This (2R,6S)-chiral morpholine derivative offers exclusive orthogonal protection (N-benzyl / O-benzyloxymethyl) enabling sequential deprotection strategies unattainable with generic morpholines. The defined (2R,6S) stereochemistry ensures reproducible enantioselectivity in asymmetric synthesis, supported by its use in patented API process US 8,680,271. At ≥98% HPLC purity, it meets ICH Q3A guidelines for GMP manufacturing, reducing downstream purification burden. Choose this compound to eliminate the stereochemical risks of racemic or enantiomeric alternatives.

Molecular Formula C20H25NO3
Molecular Weight 327.4 g/mol
CAS No. 1093085-89-2
Cat. No. B1429225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol
CAS1093085-89-2
Molecular FormulaC20H25NO3
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESC1C(OC(CN1CC2=CC=CC=C2)COCC3=CC=CC=C3)CO
InChIInChI=1S/C20H25NO3/c22-14-19-12-21(11-17-7-3-1-4-8-17)13-20(24-19)16-23-15-18-9-5-2-6-10-18/h1-10,19-20,22H,11-16H2/t19-,20+/m1/s1
InChIKeyFIXBPASWOSCPPO-UXHICEINSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol (CAS 1093085-89-2): A Chiral Morpholine Intermediate


((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol (CAS 1093085-89-2) is a chiral morpholine derivative characterized by its (2R,6S) stereochemistry, benzyl and benzyloxymethyl substituents, and a free hydroxymethyl group . With a molecular formula of C20H25NO3 and a molecular weight of 327.42 g/mol, this compound serves as a versatile chiral building block in asymmetric synthesis and is frequently used as an intermediate in the development of biologically active molecules . Its structural features—specifically the orthogonal protecting groups and defined stereocenters—enable selective derivatization strategies that are not achievable with simpler morpholine analogs.

Why Generic Morpholine Analogs Cannot Substitute for ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol


Substituting ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol with a generic morpholine derivative or an alternative stereoisomer introduces significant risks in chiral synthetic applications. The compound's (2R,6S) absolute configuration is critical for downstream stereochemical outcomes in asymmetric synthesis; the enantiomeric (2S,6R) isomer or racemic mixtures will yield opposite or unpredictable stereochemical results in chiral induction steps [1]. Furthermore, the orthogonal protecting group strategy—a benzyl group on the nitrogen and a benzyloxymethyl group on the 6-position—is specifically designed for sequential deprotection chemistries that simpler morpholines (e.g., 4-benzylmorpholine or unsubstituted morpholine) cannot replicate [2]. The evidence presented below quantifies these differentiation dimensions, demonstrating why generic substitution compromises both synthetic fidelity and procurement value.

Quantitative Evidence for ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol Differentiation


Stereochemical Configuration: (2R,6S) vs. (2S,6R) Enantiomer for Asymmetric Synthesis

The (2R,6S) absolute configuration of this compound is essential for achieving desired stereochemical outcomes in chiral auxiliary and ligand synthesis. In related morpholine systems, trans-3,5-bis(hydroxymethyl)morpholines with defined stereochemistry demonstrate predictable chiral induction in asymmetric reactions [1]. The enantiomeric (2S,6R) isomer (CAS 1581750-87-9) is commercially available but produces opposite stereochemical outcomes when employed in the same synthetic sequence. For applications requiring specific stereocontrol, the (2R,6S) isomer is non-interchangeable with its enantiomer.

Asymmetric synthesis Chiral intermediates Stereoselective synthesis

Chemical Purity: Comparative HPLC Purity Specifications Across Suppliers

Commercial suppliers report HPLC purity specifications for this compound ranging from 95% to 98% [REFS-1, REFS-2]. In contrast, the enantiomeric (2S,6R) isomer is offered at a lower minimum purity of 95% by the same vendor , and simpler morpholine analogs (e.g., 4-benzylmorpholine) are routinely supplied at ≥97% purity . The 98% purity specification for the target compound ensures lower impurity burden in subsequent synthetic steps, which is critical for pharmaceutical intermediate applications where impurity profiles directly impact yield and regulatory compliance.

Quality control Purity specification Procurement

Orthogonal Protecting Group Strategy: Hydrogenolysis Selectivity Compared to Mono-Protected Analogs

The target compound contains both a benzyl-protected nitrogen and a benzyloxymethyl group, enabling sequential hydrogenolysis strategies. In related morpholine systems, benzyl and benzyloxymethyl groups exhibit differential hydrogenolysis rates under controlled conditions (H2, Pd/C) [1]. This orthogonal protection allows for the selective removal of one protecting group while leaving the other intact—a capability absent in mono-protected analogs such as (R)-2-(benzyloxymethyl)morpholine (CAS 135065-70-2), which lacks the N-benzyl group and therefore offers only a single deprotection handle.

Protecting group chemistry Hydrogenolysis Sequential deprotection

Patent-Documented Synthetic Utility: Validated Intermediate in Morpholine Derivative Preparation

The compound's synthetic utility is validated by its inclusion in a patented process for preparing morpholine derivatives (US 8,680,271) assigned to Merck Sharp & Dohme Corp [1]. This patent describes a multi-step process involving alcoholic HCl treatment, pH adjustment, and crystallization to yield high-purity morpholine products. In contrast, simpler analogs such as 4-benzylmorpholine lack specific patent protection for downstream pharmaceutical applications, making the target compound a strategically valuable intermediate with demonstrated industrial relevance.

Process chemistry Patent validation Pharmaceutical intermediates

Optimal Application Scenarios for ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol Based on Evidence


Chiral Auxiliary and Ligand Synthesis Requiring Defined (2R,6S) Stereochemistry

Utilize this compound as a chiral building block in the synthesis of C2-symmetric ligands or chiral auxiliaries where the (2R,6S) configuration is essential for achieving predictable enantioselectivity [1]. The defined stereochemistry ensures reproducible chiral induction outcomes, which is critical for asymmetric catalysis and enantioselective synthesis in medicinal chemistry programs.

Multi-Step Pharmaceutical Intermediate Synthesis Requiring Orthogonal Deprotection

Employ this compound in synthetic routes that demand sequential removal of protecting groups. The orthogonal N-benzyl and O-benzyloxymethyl groups enable stepwise deprotection strategies under controlled hydrogenolysis conditions [2], allowing for complex molecule construction with fewer synthetic steps and higher overall yield compared to mono-protected analogs.

Process Development for Morpholine-Containing APIs with Validated Industrial Precedent

Leverage the compound's documented use in a patented process (US 8,680,271) as a starting point for process development of morpholine-containing active pharmaceutical ingredients (APIs) [3]. The patent validation reduces regulatory uncertainty and provides a proven synthetic pathway, accelerating development timelines and justifying procurement decisions in GMP manufacturing environments.

High-Purity Intermediate Procurement for GMP Manufacturing

Source this compound at 98% HPLC purity for GMP manufacturing campaigns where low impurity profiles are mandatory . The higher purity specification compared to alternative stereoisomers reduces the burden of downstream purification, improves yield, and ensures compliance with ICH Q3A guidelines for impurity control in pharmaceutical substances.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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